1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea is a synthetic urea derivative characterized by a benzodioxole moiety and a furan-containing alkyl chain. Its molecular formula is C₁₅H₁₆N₂O₄, with a molecular weight of 288.30 g/mol and a CAS registry number of 1207028-68-9 . The benzodioxole group (a fused benzene ring with two adjacent oxygen atoms) contributes to its planar aromatic structure, while the furan-propan-2-yl substituent introduces stereoelectronic complexity. Urea derivatives are widely studied for their biological activity, particularly as enzyme inhibitors or receptor modulators, though specific pharmacological data for this compound remain undisclosed in the provided evidence.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(furan-2-yl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(7-12-3-2-6-19-12)16-15(18)17-11-4-5-13-14(8-11)21-9-20-13/h2-6,8,10H,7,9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWQVFCHDHXTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with furan-based intermediates. One common method includes the use of isocyanates and amines under controlled conditions to form the urea linkage. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran, with catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect, such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared below with structurally related urea derivatives and other benzodioxole/furan-containing analogs.
Table 1: Key Attributes of Selected Compounds
Key Observations:
Replacement of furan with thiophene (CAS 954589-15-2) introduces sulfur, altering electronic properties and possibly enhancing lipophilicity .
Backbone Modifications :
- The acrylamide derivative (CAS 1421586-98-2) replaces urea with an acrylamide linker, likely influencing hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties: Molecular weight ranges from 288.30 (target compound) to 359.40 (thiophene-pyrrolidinone analog), impacting solubility and bioavailability.
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea , known for its unique structure combining a benzo[d][1,3]dioxole moiety with a furan ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 300.31 g/mol. The structure features a urea linkage that is crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds designed based on the structural framework of this urea have demonstrated selective inhibition against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves targeting thioredoxin reductase (TrxR), a key enzyme in cancer metabolism .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that derivatives linked to the benzo[d][1,3]dioxole moiety possess notable antimicrobial effects. In vitro tests have shown minimum inhibitory concentrations (MICs) in the micromolar range against several bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for enhancing the biological activity of this compound. Modifications to the furan and benzo[d][1,3]dioxole groups have been explored:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 5-position of benzo[d][1,3]dioxole | Increased anticancer potency |
| Variation in furan substituents | Altered antimicrobial efficacy |
| Urea linkage modifications | Enhanced selectivity towards TrxR |
These modifications allow researchers to optimize the compound's efficacy while minimizing side effects.
Case Study 1: Antitumor Activity
A specific study synthesized various urea derivatives based on the target compound and tested their activity against several cancer cell lines. The most potent derivative showed an IC50 value of 0.5 µM against PANC-1 cells, indicating strong antitumor potential .
Case Study 2: Antimicrobial Testing
In another investigation, a series of compounds derived from this urea were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. One derivative exhibited an MIC of 32 µg/mL against Staphylococcus aureus, showcasing promising antimicrobial properties .
Q & A
Basic: What are the recommended synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxole and furan moieties. Key steps include:
- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to introduce the furan-propan-2-yl group. For example, Pd(OAc)₂/XPhos in a dioxane/water mixture at 100°C facilitates aryl-aryl bond formation .
- Urea Formation : React the benzodioxole-amine intermediate with an isocyanate derivative of the furan-propan-2-yl group. Optimize stoichiometry (1:1.2 molar ratio) and use dry THF under nitrogen to minimize hydrolysis .
- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry. Key signals include:
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₇H₁₆N₂O₄, expected m/z = 328.1056 .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL (SHELX suite) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : Use variable-temperature -NMR (25–80°C) to identify dynamic equilibria in urea NH protons .
- Impurity Peaks : Compare experimental HRMS with theoretical isotopic patterns to distinguish adducts or byproducts .
- Crystallographic Ambiguity : Cross-validate NMR data with Mercury software (Cambridge Crystallographic Data Centre) to assess packing effects on chemical shifts .
Advanced: What computational strategies can predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., antimicrobial enzymes). Focus on urea NH as a hydrogen-bond donor .
- QSAR Modeling : Train models on similar benzodioxole-urea derivatives using descriptors like logP, polar surface area, and H-bond counts .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability in binding pockets, particularly furan’s role in π-π stacking .
Advanced: How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) with ligands (XPhos, SPhos) to enhance coupling efficiency .
- Solvent Selection : Replace dioxane with toluene for higher boiling points (reflux at 110°C) and improved solubility of intermediates .
- Workflow Automation : Implement flow chemistry for urea formation to control exothermicity and reduce side reactions .
Advanced: What challenges arise in crystallographic analysis, and how can they be mitigated?
Methodological Answer:
- Crystal Growth : Use slow evaporation (hexane/ethyl acetate) with seeding. For twinned crystals, collect high-resolution data (λ = 0.710–0.840 Å) .
- Hydrogen Bonding : Refine SHELXL parameters to model disordered NH protons. Apply restraints to urea bond lengths (C=O: 1.23 Å, C–N: 1.34 Å) .
- Software Tools : Validate structures with Mercury’s "Packing Similarity" tool to identify polymorphs .
Advanced: How does structural modification of the furan moiety impact bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Introduce halogens (Cl, Br) at furan C5 to enhance antimicrobial activity via increased lipophilicity (logP ↑). Test via MIC assays against S. aureus .
- Steric Effects : Compare 2-furan vs. 3-furan substitution. Use molecular docking to assess steric clashes in enzyme active sites .
- Metabolic Stability : Replace furan with thiophene and evaluate CYP450 metabolism rates using liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
